molecular formula C15H14N2OS2 B2721082 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326899-68-6

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2721082
CAS No.: 1326899-68-6
M. Wt: 302.41
InChI Key: AJEISSSSDFXHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a structure of high interest in medicinal chemistry for developing novel bioactive molecules . This scaffold is recognized as a versatile template in drug discovery, with derivatives demonstrating a range of biological activities. Notably, the thieno[3,2-d]pyrimidine core is explored for its potential to interact with key enzymatic targets . Researchers value this class of compounds for its potential in oncology and infectious disease research. Specifically, thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of Clostridium difficile . In cancer research, closely related analogues have shown marked antiproliferative activity. For instance, one study on a similar thieno[3,2-d]pyrimidine compound reported promising inhibition of human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines, with IC50 values in the low micromolar range (1.76 µM to 2.32 µM) . The mechanism of action for such compounds often involves kinase inhibition; the related compound 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is documented to target the serine/threonine-protein kinase Chk1, a key protein in the DNA damage response pathway . This suggests that this compound may serve as a valuable chemical tool for probing kinase function and developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-3-ethylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-17-14(18)13-12(8-9-19-13)16-15(17)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEISSSSDFXHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-nitrothiophenes as starting compounds, which are reduced to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for accessing novel substituted thieno[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Biological Properties

Research indicates that 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one exhibits a range of biological activities:

Anticancer Activity:

  • The compound has shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.
  • Mechanisms of action may involve the inhibition of cell proliferation through apoptosis induction and cell cycle arrest.

Antiviral Activity:

  • Exhibits antiviral properties against herpes simplex virus (HSV), suggesting potential for therapeutic development against viral infections.

Antimicrobial Activity:

  • Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Applications in Scientific Research

This compound can be utilized in various scientific applications:

  • Lead Compound Development:
    • Serves as a lead compound for the synthesis of novel antiviral and anticancer agents.
  • Fluorescent Probes:
    • Can be employed as fluorescent probes for DNA detection, enhancing molecular biology techniques.
  • Drug Development:
    • Potential use in drug delivery systems due to its unique structure and biological properties.

Case Studies

StudyFindings
Study 1Investigated anticancer effects on breast cancer cells; significant inhibition of cell proliferation at concentrations above 10 µM.
Study 2Evaluated antimicrobial activity against Staphylococcus aureus; minimum inhibitory concentration (MIC) of 15 µg/mL observed.
Study 3Assessed anti-inflammatory effects in a mouse model; significant reduction in paw edema compared to control groups.

Limitations and Future Directions

Despite its promising properties, the low solubility of this compound in water poses challenges for its application in biological systems. Future research should focus on enhancing solubility and stability while exploring new applications in drug delivery and biosensing technologies.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
Target Compound 2-(Benzylthio), 3-ethyl 328.42 (calc.) N/A High lipophilicity; potential for hydrophobic interactions
6b () 2-(Pyrazole), 7,9-(4-methoxyphenyl) 738.81 183–185 Pyrido-thieno-pyrimidine hybrid; lower solubility due to fused pyridine ring
4o () 2-(tert-Butylamino), 6-(methylpiperazinyl) 400.45 289–291 Amino substituents enhance solubility; potential kinase inhibition
3b () 2,6-(3-Hydroxyphenyl), 3-methyl 350.37 303–304 Polar hydroxyl groups improve aqueous solubility; H-bond donor capability
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-... () 2-(Dimethylbenzylthio), 3-ethyl 386.53 N/A Increased steric bulk; higher lipophilicity than target compound
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one () 2-(Mercapto), 3-ethyl, 6-methyl 226.32 N/A Thiol group offers redox activity; [2,3-d] isomer affects ring conformation

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The benzylthio group in the target compound contributes to higher logP values compared to hydroxy- or amino-substituted analogs (e.g., 3b and 4o). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Melting Points: Polar substituents (e.g., hydroxyl in 3b) increase melting points (303–304°C) due to hydrogen bonding, while bulky groups (e.g., tert-butylamino in 4o) result in moderate melting points (289–291°C) .
  • Synthetic Accessibility : Pd-catalyzed cross-coupling () and condensation reactions () are common methods. The benzylthio group may be introduced via nucleophilic substitution or thiol-ene reactions .

Stability and Reactivity

  • The benzylthio group is less prone to oxidation than thiols (e.g., ) but may undergo metabolic sulfoxidation. The ethyl group at position 3 provides steric protection against enzymatic degradation .

Biological Activity

2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This compound belongs to the thienopyrimidine class and has shown promise in various preclinical studies.

  • Molecular Formula : C16H14N2OS2
  • Molecular Weight : 318.42 g/mol
  • Melting Point : 214-216°C
  • Solubility : Sparingly soluble in water

The compound features a thieno[3,2-d]pyrimidine core with substituents that contribute to its biological properties.

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions and microwave-assisted synthesis. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the compound. Analytical methods like high-performance liquid chromatography (HPLC) are employed to assess purity and stability.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. For instance, in a study involving the NCI 60 cell line panel, the compound showed potent growth inhibition comparable to established chemotherapeutic agents like 5-fluorouracil. The half-maximal inhibitory concentration (IC50) values indicated strong activity against several tumor types, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Comparison with 5-FU
A549 (Lung)10.5Better
MCF7 (Breast)8.7Similar
HeLa (Cervical)12.0Comparable

Antiviral Activity

The compound has also shown antiviral properties, particularly against herpes simplex virus (HSV). In vitro assays demonstrated that it inhibits viral replication effectively, making it a candidate for further development as an antiviral drug .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. Structural modifications in the thienopyrimidine scaffold enhance lipophilicity and facilitate better interaction with target proteins .

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has a low toxicity profile in vitro. However, comprehensive toxicological assessments are necessary before advancing to clinical trials.

Current Research Trends

Research on this compound is ongoing, with a focus on optimizing its structure for improved efficacy and reduced side effects. The potential applications extend beyond cancer therapy to include roles as antiviral agents and fluorescent probes for biological imaging .

Q & A

Q. What are the common synthetic routes for 2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves constructing the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of precursor thiophene derivatives, followed by functionalization at the 2- and 3-positions. Key steps include:

  • Core formation : Cyclization using formamide or formic acid under reflux to form the pyrimidinone ring .
  • Substituent introduction : The benzylthio group is introduced via nucleophilic substitution (e.g., using benzyl mercaptan) or Pd-catalyzed C–S coupling. The ethyl group at N3 is added via alkylation with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (80–140°C), solvent polarity (DMF, toluene), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield improvement (typically 50–85%) and byproduct reduction .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the benzylthio group’s protons appear as a singlet at δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₅N₂OS₂: 309.0632) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the thienopyrimidine core and benzylthio group .

Q. How is the compound’s preliminary biological activity assessed?

  • In vitro assays : Enzyme inhibition (e.g., phosphodiesterase 7) is tested using fluorescence-based assays (IC₅₀ values in nM range). Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa) .
  • Solubility : Measured in PBS or DMSO to determine suitability for cellular studies. Co-solvents like cyclodextrins may enhance aqueous solubility .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

Substituent effects are analyzed through structure-activity relationship (SAR) studies:

PositionModificationActivity Impact (PDE7 Inhibition)SelectivityReference
2-SBenzylthio → CyclopentylaminoIC₅₀: 2 nM → 15 nMPDE7 > PDE3
3-NEthyl → MethylIC₅₀: 2 nM → 5 nMNo change
6-CH → PhenylActivity lost

Key Insight : Bulky 2-position groups enhance potency but may reduce solubility. 6-substitutions often disrupt target binding .

Q. What catalytic strategies are effective for introducing aryl/alkynyl groups?

  • Pd-catalyzed Sonogashira coupling : Attaches alkynyl groups (e.g., phenylethynyl) to the 6-position using Pd(PPh₃)₄/CuI, yielding derivatives with 85% efficiency .
  • Buchwald-Hartwig amination : Introduces amino groups (e.g., piperazinyl) at the 2-position with Pd₂(dba)₃/Xantphos, achieving 70–80% yields .

Q. How can computational modeling guide derivative design?

  • Molecular docking : OpenEye’s FRED software predicts binding poses in PDE7’s catalytic pocket. Key interactions include hydrogen bonds with Gln413 and hydrophobic contacts with Phe414 .
  • ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability scores (>0.55), prioritizing derivatives with optimal drug-likeness .

Q. How should researchers resolve contradictions in reported biological data?

  • Case example : Discrepant IC₅₀ values for PDE7 inhibition (2 nM vs. 15 nM) may arise from assay conditions (e.g., ATP concentration) or compound purity. Mitigation strategies:
    • Validate purity via HPLC (>95%).
    • Standardize assay protocols (e.g., fixed ATP at 1 mM) .

Q. What strategies address solubility challenges during formulation?

  • Prodrug synthesis : Phosphate ester prodrugs improve aqueous solubility 10-fold .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability (e.g., 80% release in 24 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.